(5-ethyl-2-fluorophenyl)methanol
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Overview
Description
(5-ethyl-2-fluorophenyl)methanol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (5-ethyl-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is advantageous due to its high yield and selectivity. The reaction is typically conducted under elevated pressure and temperature to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: (5-ethyl-2-fluorophenyl)acetaldehyde or (5-ethyl-2-fluorobenzoic acid).
Reduction: (5-ethyl-2-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-ethyl-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-ethyl-2-fluorophenyl)methanol depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: The parent compound without the ethyl and fluorine substitutions.
(2-fluorophenyl)methanol: Similar structure but lacks the ethyl group.
(5-ethylphenyl)methanol: Similar structure but lacks the fluorine atom.
Uniqueness
(5-ethyl-2-fluorophenyl)methanol is unique due to the combined presence of both ethyl and fluorine substituents on the benzene ring
Properties
CAS No. |
1379221-56-3 |
---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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